Standard tribenzoate linkers cause interpenetration or pore collapse, restricting MOF pore size. H3BBC, a rigid C3-symmetric extended tritopic carboxylate ligand, yields non-interpenetrated frameworks with 4.5 nm mesopores and density as low as 0.13 g/cm³. Key advantages: • Enables MOF-200/399, reducing framework density 70% vs BTB analogs for gravimetric gas storage. • Accommodates large enzymes/nanoparticles excluded from micropores. • Preserves porosity in thin films for low-k dielectrics. Purity ≥95%. Ships globally.
1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (H3BBC or H3TCBPB, CAS: 911818-75-2) is a rigid, C3-symmetric, extended tritopic carboxylate ligand engineered for the synthesis of ultra-high porosity metal-organic frameworks (MOFs). Featuring a biphenyl spacer on each of its three arms, H3BBC extends the molecular diameter beyond that of standard tribenzoates like H3BTB, creating a distance of approximately 2 nm between carboxylate groups. This precise geometric expansion is critical for synthesizing isoreticular MOFs with massive pore apertures and exceptionally low framework densities, making it a highly specialized precursor for advanced gas storage, large-molecule encapsulation, and low-dielectric material development [1].
Substituting H3BBC with its shorter structural analog, H3BTB (1,3,5-tris(4-carboxyphenyl)benzene), fundamentally alters the thermodynamic limits of the resulting framework's porosity and renders the material unsuitable for large-molecule applications [1]. While H3BTB yields high-performance materials like MOF-177, it physically cannot bridge the distances required to form the ultra-large mesoporous cavities (e.g., >2.0 nm spheres) seen in H3BBC-derived structures like MOF-200 or MOF-399 [1]. Attempting to use generic biphenyl-dicarboxylates or mixed-linker strategies to artificially expand the lattice typically results in framework interpenetration or topological collapse; only the pre-programmed, rigid, multi-aromatic dimensions of H3BBC can reliably yield these ultra-low-density, non-interpenetrated topologies required for advanced procurement specifications [1].
H3BBC enables the synthesis of MOFs with pore sizes that transition from the microporous to the mesoporous regime. When coordinated with copper, H3BBC yields MOF-399, which features an unprecedented pore diameter of 4.5 nm [1]. In contrast, the shorter analog H3BTB yields MOF-177, which is restricted to smaller microporous cavities [1]. This massive expansion allows for the diffusion of large molecules that are sterically excluded by H3BTB-based frameworks.
| Evidence Dimension | Maximum Pore Diameter |
| Target Compound Data | 4.5 nm (MOF-399 via H3BBC) |
| Comparator Or Baseline | < 2.0 nm (MOF-177 via H3BTB) |
| Quantified Difference | > 2.25x increase in pore diameter |
| Conditions | Solvothermal synthesis of isoreticular Cu- or Zn-based MOFs |
Essential for applications requiring the diffusion and encapsulation of large active pharmaceutical ingredients or bulky catalytic substrates.
The extended biphenyl arms of H3BBC dramatically reduce the crystallographic density of the resulting frameworks, maximizing void volume. MOF-399, synthesized using H3BBC, achieves a calculated density of 0.13 g/cm³ [1]. The corresponding framework synthesized with the shorter H3BTB linker (MOF-177) has a density of 0.43 g/cm³ [1]. This represents a 70% reduction in framework dead weight, pushing the limits of known porous organic-inorganic crystals.
| Evidence Dimension | Crystallographic Framework Density |
| Target Compound Data | 0.13 g/cm³ (MOF-399 via H3BBC) |
| Comparator Or Baseline | 0.43 g/cm³ (MOF-177 via H3BTB) |
| Quantified Difference | 70% reduction in density (0.30 g/cm³ difference) |
| Conditions | Single-crystal X-ray diffraction density calculation |
Crucial for aerospace or vehicular gas storage where minimizing the gravimetric penalty of the storage medium is a primary procurement driver.
MOFs constructed with H3BBC demonstrate exceptional gas uptake capabilities due to their high surface areas and pore volumes. For example, the aluminum-based MOF Al-TCBPB (utilizing H3BBC) exhibits an excess hydrogen adsorption capacity of 4.8 wt% at 9 MPa and 77 K. This significantly outperforms standard baseline MOFs with shorter linkers, which typically plateau at lower gravimetric capacities under identical cryogenic and high-pressure conditions due to their restricted internal void volumes .
| Evidence Dimension | Excess Hydrogen Adsorption (wt%) |
| Target Compound Data | 4.8 wt% (Al-TCBPB via H3BBC) |
| Comparator Or Baseline | Standard baseline microporous MOFs (typically < 3.0 wt%) |
| Quantified Difference | > 1.5x increase in excess H2 uptake at high pressure |
| Conditions | 9 MPa pressure, 77 K cryogenic temperature |
Validates the compound's suitability as a precursor for next-generation cryogenic hydrogen storage tanks requiring high gravimetric efficiency.
A major challenge in synthesizing ultra-highly porous MOFs is the tendency for expanded lattices to interpenetrate, which destroys the void volume. The rigid, C3-symmetric terphenyl/biphenyl architecture of H3BBC enforces a specific topological spacing (e.g., in MOF-200) that resists interpenetration [1]. When compared to flexible or linear extended dicarboxylates of similar length, which frequently collapse into two-fold or three-fold interpenetrated networks, H3BBC reliably maintains its open, single-network topology [1].
| Evidence Dimension | Framework Interpenetration |
| Target Compound Data | Non-interpenetrated (single network) topology maintained |
| Comparator Or Baseline | Flexible/linear extended linkers (collapse into multi-fold interpenetration) |
| Quantified Difference | Preservation of 100% of theoretical single-network void volume |
| Conditions | Solvothermal synthesis of expanded MOF lattices |
Ensures that the theoretical ultra-high surface area is actually realized in the bulk synthesized material, guaranteeing batch-to-batch reproducibility.
H3BBC is the required linker for synthesizing MOF-200 and MOF-399, which are utilized in vehicular hydrogen or methane storage where minimizing the dead weight of the storage medium is critical [1]. The 70% reduction in framework density compared to BTB-based MOFs translates directly to higher gravimetric gas capacities [1].
Utilizing the 4.5 nm mesopores of H3BBC-derived frameworks allows for the immobilization of bulky enzymes, proteins, or catalytic nanoparticles [1]. These large substrates are physically excluded from the micropores of standard BTB- or BTC-based MOFs, making H3BBC the necessary choice for advanced host-guest chemistry [1].
The extreme void fraction and ultra-low density (0.13 g/cm³) of H3BBC-based MOFs make them excellent candidates for next-generation insulating layers in microelectronics. The rigid, non-interpenetrated topology ensures that the high porosity is maintained even when processed into thin films, providing a reliable pathway to ultra-low dielectric constants .
Irritant